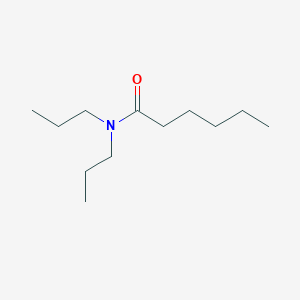
Dipotassium isobutyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium isobutyl phosphate is an organophosphate compound with the chemical formula C4H9K2O4P. It is a potassium salt of isobutyl phosphate and is known for its solubility in water and its use in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium isobutyl phosphate can be synthesized through the neutralization of isobutyl phosphoric acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the pH is carefully controlled to ensure complete neutralization. The reaction can be represented as follows:
C4H9PO4H2+2KOH→C4H9K2PO4+2H2O
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where isobutyl phosphoric acid and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated to facilitate the reaction, and the product is crystallized out by cooling the solution. The crystals are then filtered, washed, and dried to obtain the final product.
化学反应分析
Types of Reactions
Dipotassium isobutyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyl phosphoric acid and potassium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the isobutyl group is replaced by other alkyl or aryl groups.
Complexation: It can form complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Complexation: Metal salts such as copper sulfate or zinc chloride.
Major Products
Hydrolysis: Isobutyl phosphoric acid and potassium hydroxide.
Substitution: Various alkyl or aryl phosphates.
Complexation: Metal-phosphate complexes.
科学研究应用
Dipotassium isobutyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of detergents, fertilizers, and as a corrosion inhibitor in cooling systems.
作用机制
The mechanism of action of dipotassium isobutyl phosphate involves its ability to donate phosphate groups in biochemical reactions. It acts as a source of phosphorus, which is essential for various metabolic processes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and stability. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, which are critical for energy metabolism and signal transduction pathways.
相似化合物的比较
Similar Compounds
Dipotassium phosphate (K2HPO4): A widely used buffering agent and nutrient source.
Monopotassium phosphate (KH2PO4): Used in fertilizers and as a food additive.
Tripotassium phosphate (K3PO4): Employed in detergents and as a water softener.
Uniqueness
Dipotassium isobutyl phosphate is unique due to its isobutyl group, which imparts specific chemical properties that are different from other potassium phosphates. This structural difference allows it to participate in unique chemical reactions and makes it suitable for specialized applications in various fields.
属性
CAS 编号 |
90605-13-3 |
|---|---|
分子式 |
C4H9K2O4P |
分子量 |
230.28 g/mol |
IUPAC 名称 |
dipotassium;2-methylpropyl phosphate |
InChI |
InChI=1S/C4H11O4P.2K/c1-4(2)3-8-9(5,6)7;;/h4H,3H2,1-2H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI 键 |
QQVPGMKUULHCHN-UHFFFAOYSA-L |
规范 SMILES |
CC(C)COP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















